4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], also known as tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPE), is a synthetic organic compound. Research has been conducted on the development of efficient and sustainable methods for its synthesis. For instance, a study published in the journal "Green Chemistry" explored the use of microwave irradiation as a cleaner and faster alternative to conventional heating methods for TBBPE synthesis [].
TBBPE is an emerging environmental contaminant due to its widespread use in various industrial applications. Research efforts are directed towards understanding its environmental fate and potential ecological risks. Studies have investigated its presence in various environmental compartments, including water, sediment, and biota, and explored its persistence, bioaccumulation potential, and potential effects on aquatic organisms [, ].
Developing sensitive and reliable analytical methods is crucial for monitoring TBBPE in environmental samples. Research has focused on the development and validation of analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for TBBPE detection and quantification in various environmental matrices [, ].
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is a synthetic organic compound known for its flame-retardant properties. Its molecular formula is C19H20Br4O4, and it has a molar mass of approximately 631.98 g/mol. The compound features a complex structure characterized by two dibromophenoxyethyl groups attached to a central isopropylidene moiety. It is often referred to as tetrabromobisphenol A bis(2-hydroxyethyl) ether, highlighting its brominated nature and its application in fire safety materials.
This compound is typically a colorless to pale yellow liquid with a density around 1.81 g/cm³ and has limited solubility in common solvents like DMSO and methanol .
These reactions are significant for modifying the compound's functionality in various chemical environments.
The synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] typically involves:
These steps highlight the complexity of synthesizing this compound while ensuring high purity and yield .
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is primarily used as a flame retardant in various materials:
Interaction studies involving 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] have focused on its behavior in biological systems and environmental contexts:
Several compounds share structural similarities with 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tetrabromobisphenol A | C12H8Br4O2 | Widely used flame retardant |
Bisphenol A | C15H16O2 | Known for endocrine-disrupting properties |
Decabromodiphenyl ether | C12Br10O | Another common flame retardant |
Uniqueness: What sets 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] apart is its specific combination of brominated phenolic structures and the presence of hydroxyl groups that allow for diverse applications in both industrial settings and environmental monitoring. Its unique structural configuration contributes to its effectiveness as a flame retardant while also posing potential risks associated with brominated compounds.
Irritant